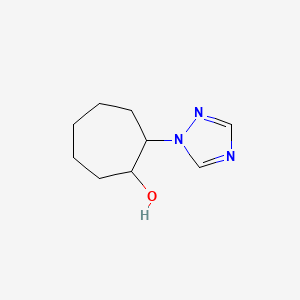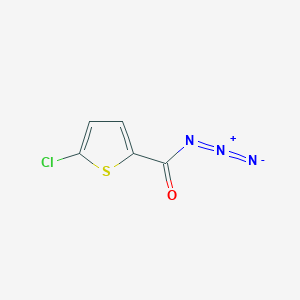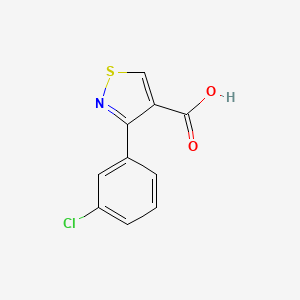
5-bromo-3,3,7-trimethyl-2H-1-benzofuran
概要
説明
5-bromo-3,3,7-trimethyl-2H-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and three methyl groups at the 3rd and 7th positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,3,7-trimethyl-2H-1-benzofuran typically involves the bromination of a suitable precursor. One common method is the bromination of 3,3,7-trimethyl-2H-1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products. The use of advanced purification techniques such as column chromatography and recrystallization further enhances the quality of the compound .
化学反応の分析
Types of Reactions
5-bromo-3,3,7-trimethyl-2H-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of 3,3,7-trimethyl-2H-1-benzofuran.
科学的研究の応用
5-bromo-3,3,7-trimethyl-2H-1-benzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe molecule for studying enzyme interactions and metabolic pathways.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-bromo-3,3,7-trimethyl-2H-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
類似化合物との比較
Similar Compounds
3,3,7-trimethyl-2H-1-benzofuran: Lacks the bromine atom, which may result in different biological activities and reactivity.
5-chloro-3,3,7-trimethyl-2H-1-benzofuran: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.
5-bromo-2H-1-benzofuran: Lacks the methyl groups, which can affect its chemical behavior and biological activity.
Uniqueness
5-bromo-3,3,7-trimethyl-2H-1-benzofuran is unique due to the specific combination of the bromine atom and three methyl groups, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with biological targets and specific reactivity in chemical reactions, making it a valuable compound in various research fields .
特性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC名 |
5-bromo-3,3,7-trimethyl-2H-1-benzofuran |
InChI |
InChI=1S/C11H13BrO/c1-7-4-8(12)5-9-10(7)13-6-11(9,2)3/h4-5H,6H2,1-3H3 |
InChIキー |
OXPNADISCYQTFI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1OCC2(C)C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 7-((methylsulfonyl)oxy)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8596598.png)








![Methanone, [2-[4-(methylthio)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B8596638.png)


